molecular formula C20H18ClNO2 B1393845 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-69-6

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393845
M. Wt: 339.8 g/mol
InChI Key: OSYCGLLFZWSYPK-UHFFFAOYSA-N
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Description

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride, commonly referred to as IBPQC, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 286.4 g/mol and a melting point of 107-109 °C. IBPQC is soluble in water, ethanol, and common organic solvents, making it a versatile compound for a wide range of research applications.

Scientific Research Applications

1. Corrosion Inhibition

Quinoline derivatives, including various amino-quinoline carbonitriles, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic media. Their high inhibition efficiency, often exceeding 90%, is attributed to the adsorption of inhibitor molecules on the metal surface, forming a protective film. This process is well-supported by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization measurements, and surface analysis techniques such as SEM, AFM, and XPS. These findings highlight the potential of quinoline derivatives in protecting industrial metal components from corrosive environments (Singh et al., 2016), (Erdoğan et al., 2017).

2. Catalysis and Chemical Synthesis

Quinoline derivatives have been effectively used in various catalytic and synthetic processes. Their involvement ranges from acting as ligands in enantioselective hydrogenation reactions, facilitating the synthesis of helical, quinoline-derived oligoamide foldamers, to aiding in the preparation of polysubstituted quinolines through Friedländer condensation. These applications underscore the versatility of quinoline derivatives in facilitating complex chemical transformations and synthesizing novel organic compounds with potential industrial and pharmaceutical applications (Wang et al., 2009), (Jiang et al., 2003), (Dabiri et al., 2009).

3. Material Science and Photovoltaic Applications

Quinoline derivatives have also found applications in material science, particularly in the study of thin films' structural and optical properties. These compounds exhibit unique optical properties and energy band structures, making them suitable for applications in photodiode fabrication and potentially enhancing photovoltaic technologies (Zeyada et al., 2016), (Zeyada et al., 2016).

properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(21)23)16-8-3-4-9-18(16)22-19/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYCGLLFZWSYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192061
Record name 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-69-6
Record name 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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